molecular formula C23H36N2O2 B12843677 Cyclohexylmethyl 4-(N-octylcarbamimidoyl)benzoate

Cyclohexylmethyl 4-(N-octylcarbamimidoyl)benzoate

Cat. No.: B12843677
M. Wt: 372.5 g/mol
InChI Key: ZBQNDZWYSICVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexylmethyl 4-(N-octylcarbamimidoyl)benzoate is a chemical compound with the molecular formula C23H37ClN2O2. It is known for its unique structure, which includes a cyclohexylmethyl group attached to a benzoate moiety, with an octylcarbamimidoyl substituent. This compound has various applications in scientific research and industry due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexylmethyl 4-(N-octylcarbamimidoyl)benzoate typically involves the reaction of cyclohexylmethyl benzoate with octyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

Cyclohexylmethyl 4-(N-octylcarbamimidoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Cyclohexylmethyl 4-(N-octylcarbamimidoyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexylmethyl 4-(N-octylcarbamimidoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexylmethyl 4-(N-octylcarbamimidoyl)benzoate hydrochloride
  • Cyclohexylmethyl 4-[imino(octylamino)methyl]benzoate hydrochloride

Uniqueness

This compound stands out due to its unique combination of a cyclohexylmethyl group and an octylcarbamimidoyl substituent. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C23H36N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate

InChI

InChI=1S/C23H36N2O2/c1-2-3-4-5-6-10-17-25-22(24)20-13-15-21(16-14-20)23(26)27-18-19-11-8-7-9-12-19/h13-16,19H,2-12,17-18H2,1H3,(H2,24,25)

InChI Key

ZBQNDZWYSICVFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN=C(C1=CC=C(C=C1)C(=O)OCC2CCCCC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.